4,4/'-Dihydroxydiphenyl Ether
Description
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Properties
CAS No. |
19650-90-9 |
|---|---|
Molecular Formula |
C12H10O3 |
Origin of Product |
United States |
Strategic Importance As a Molecular Building Block in Synthetic Chemistry
The strategic value of 4,4'-dihydroxydiphenyl ether in synthetic chemistry stems from its role as a difunctional monomer. cymitquimica.comtcichemicals.com The two hydroxyl (-OH) groups, positioned at the para-positions of the phenyl rings, serve as reactive sites for polymerization reactions. This allows it to be incorporated into long polymer chains, forming the backbone of various high-performance polymers.
Its use is prominent in nucleophilic substitution polycondensation reactions. For instance, it is a key reactant in the synthesis of poly(aryl ether ketone)s (PAEKs), where it reacts with activated dihalo-monomers like 4,4'-difluorobenzophenone. acs.org The ether linkage within the 4,4'-dihydroxydiphenyl ether molecule imparts flexibility to the resulting polymer chains, which can enhance processability and solubility. researchgate.net This is a crucial feature for creating advanced thermoplastics that are both robust and workable.
Beyond PAEKs, this compound is a critical building block for a diverse range of other important polymers. vulcanchem.com Researchers have successfully employed it in the synthesis of:
Polyetherimides (PEIs) : These polymers are known for their excellent thermal stability and mechanical properties, making them suitable for applications in aerospace and microelectronics. researchgate.net The inclusion of the flexible ether bond from 4,4'-dihydroxydiphenyl ether can improve the processability of these otherwise rigid polymers. researchgate.net
Poly(ether sulfone)s (PES) : As a monomer, it is used in creating poly(ether sulfone) copolymers. These materials exhibit tailored thermal stability and mechanical strength, which are critical for applications such as insulating materials.
Copolyphenylene Sulfones : By reacting with 4,4′-dichlorodiphenyl sulfone, it forms copolymers with high glass transition temperatures and heat resistance. nih.gov
Liquid Crystalline Polymers (LCPs) : It serves as a key monomer in the synthesis of LCPs, which possess unique thermal and mechanical properties valuable in electronics and automotive components.
Polycarbonates : Incorporating 4,4'-dihydroxydiphenyl ether into polycarbonate structures has been shown to enhance their thermal stability and mechanical strength.
In addition to polymer science, it serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. researchgate.net Its reactive hydroxyl groups allow for further chemical modifications, opening pathways to new therapeutic agents and bioactive molecules.
| Polymer Class Synthesized from 4,4'-Dihydroxydiphenyl Ether | Key Properties |
| Poly(aryl ether ketone)s (PAEKs) | High thermal stability, excellent mechanical properties, chemical resistance. acs.org |
| Polyetherimides (PEIs) | Excellent thermal stability, good mechanical and electrical properties, improved processability. researchgate.net |
| Poly(ether sulfone)s (PES) | Tailored thermal stability, high mechanical strength. |
| Liquid Crystalline Polymers (LCPs) | Unique thermal and mechanical properties. |
| Copolyphenylene Sulfones | High glass transition temperature, enhanced heat resistance. nih.gov |
Foundational Role in Contemporary Materials Science Development
The molecular structure of 4,4'-dihydroxydiphenyl ether is fundamental to its role in materials science. The combination of rigid aromatic rings and a flexible ether linkage allows for the engineering of polymers with a desirable balance of properties. The aromatic components contribute to high thermal stability and mechanical strength, while the ether bond provides a degree of rotational freedom, which can lower the glass transition temperature and melting point, thereby improving processability. researchgate.net
This unique combination of characteristics has made 4,4'-dihydroxydiphenyl ether a cornerstone in the development of high-performance materials for demanding applications. vulcanchem.com Polymers derived from this monomer are utilized in various advanced fields:
Aerospace and Automotive : Materials like polyetherimides and poly(aryl ether ketone)s are used in components that require high heat resistance and mechanical durability. researchgate.netvulcanchem.com
Electronics : Its role in synthesizing liquid crystalline polymers and polycarbonates is crucial for producing electronic components that can withstand high temperatures during manufacturing and operation.
Coatings and Adhesives : Polymer blends incorporating this monomer show improved compatibility and mechanical properties, making them suitable for specialized coatings and adhesives. cymitquimica.com
Industrial Resins : It is used in the production of epoxy and phenolic resins, which are valued for their thermal stability and mechanical strength. cymitquimica.com
The introduction of 4,4'-dihydroxydiphenyl ether into a polymer backbone can significantly influence the material's final properties. For example, in copolyphenylene sulfones, increasing the content of fragments derived from this monomer leads to higher glass transition temperatures and improved strength. nih.gov This tunability is a key reason for its foundational role in creating materials tailored for specific, high-stakes environments.
| Material Type | Key Properties Imparted by 4,4'-Dihydroxydiphenyl Ether | Applications |
| High-Performance Thermoplastics | Thermal stability, mechanical strength, processability. researchgate.netacs.org | Aerospace components, automotive parts. researchgate.netvulcanchem.com |
| Liquid Crystalline Polymers | Enhanced thermal and mechanical performance. | Electronics, automotive components. |
| Epoxy and Phenolic Resins | High thermal stability, mechanical strength. cymitquimica.com | Coatings, adhesives, flame retardants. cymitquimica.com |
| Polymer Blends | Improved compatibility and mechanical properties. | Specialized coatings and adhesives. |
Current Research Frontiers and Emerging Scientific Trajectories for 4,4 Dihydroxydiphenyl Ether
Established Synthetic Routes to 4,4'-Dihydroxydiphenyl Ether
Radical-Mediated Coupling Approaches Utilizing Hydroquinone (B1673460) Derivatives
While direct radical-mediated coupling of hydroquinone to form 4,4'-dihydroxydiphenyl ether is not extensively documented as a primary industrial method, the principles of oxidative coupling of phenols offer a potential pathway. Oxidative coupling reactions, often proceeding through radical intermediates, can form C-O bonds. In a hypothetical radical-mediated process, hydroquinone could be oxidized to form a phenoxy radical. This radical could then couple with another hydroquinone molecule.
Research on the oxidative coupling of hydroquinone derivatives with other molecules, such as olefins and arenes, has been explored. researchgate.netnih.gov These reactions typically utilize oxidants like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in the presence of catalysts like ferric chloride (FeCl3) to generate reactive intermediates. researchgate.netnih.gov The mechanism involves the oxidation of the hydroquinone to a benzoquinone, which then acts as an electrophile. researchgate.net While these specific examples lead to dihydrobenzofurans or biaryl products, they illustrate the potential for generating reactive species from hydroquinone that could, under different conditions, lead to ether linkages.
Further research would be required to optimize conditions specifically for the self-coupling of hydroquinone to selectively yield 4,4'-dihydroxydiphenyl ether and minimize the formation of undesired byproducts.
Hydrolytic Conversion of Halogenated Diphenyl Ether Precursors
A common and well-established strategy for synthesizing 4,4'-dihydroxydiphenyl ether involves the hydrolysis of a halogenated diphenyl ether. This approach leverages the nucleophilic aromatic substitution of a halogen atom by a hydroxyl group, typically under basic conditions.
This multi-step synthesis begins with 4,4'-diaminodiphenyl ether, which is first diazotized and then hydrolyzed to yield the target dihydroxy compound. The diazotization process involves treating the diamine with a source of nitrous acid, typically sodium nitrite (B80452) in the presence of a strong acid like sulfuric acid, at low temperatures. The resulting bis(diazonium) salt is then decomposed in an aqueous acidic solution at elevated temperatures.
A reported procedure involves the following steps:
Diazotization : 4,4'-diaminodiphenyl ether is added to a 20% mass solution of sulfuric acid and cooled to 0°C. Sodium nitrite is then gradually added while maintaining this low temperature to form the diazonium salt solution. chemicalbook.comdtic.mil
Hydrolysis : The diazonium salt solution is added to a heated mixture of 20% sulfuric acid and nitrobenzene (B124822) at 130°C. After a short aging period, the organic phase is separated. dtic.mil
Work-up : The product is extracted from the organic phase with an aqueous potassium hydroxide (B78521) solution. The aqueous phase is then washed, acidified with hydrochloric acid to precipitate the crude product, which is subsequently filtered, washed, and dried. dtic.mil
This method has been reported to achieve a yield of approximately 81.2%. chemicalbook.comdtic.mil Another source reports a yield of around 50% with a crude product purity of 47%. google.com
The pyrohydrolysis of 4,4'-dichlorodiphenyl ether represents a direct approach where the chlorine atoms are substituted by hydroxyl groups at high temperatures. This process is typically carried out under pressure in the presence of a base.
One report indicates that this method yields approximately 40% of 4,4'-dihydroxydiphenyl ether with a crude product purity of about 38%. google.com The lower yield and purity compared to other methods suggest that this route may be less favorable due to potential side reactions under the harsh conditions required for the cleavage of the strong carbon-chlorine bonds.
The hydrolysis of 4,4'-dibromodiphenyl ether is a more commonly cited method than the chloro-analogue, likely due to the greater reactivity of the carbon-bromine bond. This reaction is typically performed in an aqueous alkaline solution at high temperatures and pressures, often with the aid of a catalyst.
Key process parameters include:
Reactants : 4,4'-dibromodiphenyl ether and an aqueous sodium hydroxide solution (20-40% concentration).
Catalysts : Copper-based catalysts, such as cupric chloride or copper(I) ions, are often employed. google.com
Phase-Transfer Agents : To enhance the reaction rate, phase-transfer catalysts like crown ethers may be used.
Conditions : The reaction is conducted at temperatures ranging from 100–250°C and pressures of 1.2–1.5 MPa for 2–3 hours.
Initial reports suggested yields of around 50% with a crude product purity of 47%. google.com However, process optimization, including the use of specific catalysts and recrystallization techniques, has led to significantly higher final yields. One patented method claims a final yield of 68% with a purity of 99.71% after recrystallization. google.com
| Parameter | Value/Condition |
| Starting Material | 4,4'-Dibromodiphenyl Ether |
| Reagent | Aqueous Sodium Hydroxide (20-40%) |
| Catalyst | Copper-based (e.g., CuCl₂, Cu(I) ions) |
| Phase-Transfer Agent | Crown Ethers (optional) |
| Temperature | 100–250 °C |
| Pressure | 1.2–1.5 MPa |
| Reaction Time | 2–3 hours |
| Initial Yield | ~50% |
| Optimized Final Yield | 68% |
| Optimized Purity | 99.71% |
Dehydrating Condensation Reactions (e.g., from Resorcinol)
The synthesis of 4,4'-dihydroxydiphenyl ether can also be achieved through the dehydrating condensation of phenolic compounds. When resorcinol (B1680541) is heated with dehydrating agents, it can undergo self-condensation to form various products, including ether linkages.
This method has been reported to produce 4,4'-dihydroxydiphenyl ether with a yield of about 50% and a crude product purity of 50%. google.com The reaction mechanism involves the acid-catalyzed dehydration of two resorcinol molecules to form the ether bond. However, the structural isomerism of resorcinol can lead to the formation of other isomeric dihydroxydiphenyl ethers and more complex condensation products, which complicates purification and can lower the effective yield of the desired 4,4'-isomer.
Novel and Optimized Synthetic Strategies for 4,4'-Dihydroxydiphenyl Ether
Recent advancements in synthetic chemistry have led to the development of several novel and optimized strategies for the production of 4,4'-dihydroxydiphenyl ether. These methods aim to improve upon traditional approaches by offering higher yields, milder reaction conditions, and greater cost-effectiveness.
Friedel-Crafts Acylation of Diphenyl Ether Followed by Oxidation
One innovative approach involves a two-step process starting with the Friedel-Crafts acylation of diphenyl ether. google.com In this first step, diphenyl ether reacts with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce 4,4'-diacetyldiphenyl ether. google.com This intermediate is then subjected to an oxidation reaction.
A specific example of this methodology involves the use of a hydrogen peroxide aqueous solution (30%) and boric acid with a catalytic amount of an acid. google.com The 4,4'-diacetyldiphenyl ether is dissolved in a solvent like tetrahydrofuran (B95107) (THF) and added to a mixture of boric acid, hydrogen peroxide, and sulfuric acid. google.com The reaction proceeds at reflux for several hours. This method is advantageous due to the low cost of raw materials, a shorter reaction route, and relatively high yields, with the final product being easily separated. google.com A reported synthesis following this pathway achieved a 90% yield for the initial acylation step and a 70% yield for the subsequent oxidation and hydrolysis, resulting in a white to off-white crystalline powder. google.com
Catalytic Synthesis Approaches (e.g., Copper(II) Oxide-mediated)
Catalytic methods, particularly those employing copper compounds, are prominent in the synthesis of 4,4'-dihydroxydiphenyl ether. A common route starts with the hydrolysis of 4,4'-dibromodiphenyl ether under high-pressure conditions. This process utilizes a copper-based catalyst, such as cupric chloride or copper(II) oxide, in an aqueous sodium hydroxide solution. The presence of a phase-transfer agent like a crown ether can further facilitate the reaction.
In a typical procedure, 4,4'-dibromodiphenyl ether is heated to temperatures between 100–250°C in a concentrated sodium hydroxide solution (20–40%). The reaction is carried out under pressure (1.2–1.5 MPa) for 2–3 hours. The copper catalyst, for instance, cupric chloride, stabilizes the transition state during the nucleophilic substitution of the bromine atoms with hydroxyl groups, significantly reducing the reaction time. After the reaction, acidification with an acid like hydrochloric acid (HCl) precipitates the crude 4,4'-dihydroxydiphenyl ether, which can then be purified by recrystallization.
Recent research has also explored the use of biosynthesized copper oxide (CuO) nanoparticles as a catalyst for Ullmann coupling reactions to form diphenyl ethers. orientjchem.org This "green synthesis" approach offers an environmentally friendly and cost-effective alternative. orientjchem.org
Adaptation of Ullmann Coupling Methodologies for Ether Formation
The Ullmann condensation, a copper-promoted conversion of aryl halides to aryl ethers, is a foundational method that has been adapted for the synthesis of 4,4'-dihydroxydiphenyl ether and its derivatives. wikipedia.orgorganic-chemistry.org Traditionally, these reactions require high temperatures (often exceeding 210°C) and high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org
Modern adaptations focus on using soluble copper catalysts, often supported by ligands, to achieve the reaction under milder conditions. wikipedia.org For instance, 4,4'-dichlorodiphenyl ether can be synthesized via an Ullmann coupling using 4-chloro-1-iodobenzene and p-chlorophenol with a copper(I) iodide (CuI) catalyst, achieving a yield of 66.57% under optimized conditions.
In the context of producing 4,4'-dihydroxydiphenyl ether, a related approach starts from 4,4'-diiododiphenyl ether. This intermediate can be hydrolyzed in an aqueous alkaline medium with a copper or copper ion catalyst. google.com The higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds allows for more facile hydrolysis. google.com This process can yield over 90% of the crude product. google.com
Parametric Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction parameters is crucial for maximizing the yield and purity of 4,4'-dihydroxydiphenyl ether. Key factors that are often adjusted include temperature, solvent systems, and the stoichiometric ratios of reactants and catalysts. researchgate.net
Influence of Temperature and Solvent Systems
Temperature plays a significant role in the synthesis of 4,4'-dihydroxydiphenyl ether. For the hydrolysis of halogenated diphenyl ethers, a temperature range of 150–180°C is often maintained to minimize side reactions such as ether cleavage. In a specific patented method involving the hydrolysis of 4,4'-dibromodiphenyl ether, the reaction temperature is controlled between 150°C and 250°C. google.com Similarly, in the Friedel-Crafts acylation route, the oxidation step is typically carried out at a reflux temperature of around 60°C. google.com
The choice of solvent is also critical. For the hydrolysis of 4,4'-dibromodiphenyl ether, an aqueous sodium hydroxide solution is used. In the Friedel-Crafts acylation step, dichloromethane (B109758) or 1,2-dichloroethane (B1671644) can be employed. google.com For the subsequent oxidation, tetrahydrofuran (THF) has been used as a solvent. google.com The purification of the final product often involves recrystallization from various solvents. Ethanol-water mixtures can yield purities of 99.5–99.7%, while butanone may be used to enhance crystal uniformity. Toluene (B28343) and xylene are also potential recrystallization solvents.
The impact of different solvents on reaction yield has been noted in similar syntheses. For instance, in one study, performing a reaction in DMF instead of DMSO resulted in a significantly lower yield (47%). researchgate.net Solvents like water, acetonitrile, and toluene were found to be unsuitable for that particular transformation. researchgate.net
Stoichiometric Ratios of Reactants and Catalysts
The stoichiometric balance of reactants and catalysts is a key determinant of reaction efficiency and product quality. In the synthesis of 4,4'-dihydroxydiphenyl sulfone, a related compound, using a stoichiometric ratio or a slight excess of phenol (B47542) to the sulfonating agent is common practice. google.com
For the synthesis of 4,4'-dihydroxydiphenyl ether via hydrolysis of 4,4'-diiododiphenyl ether, the amount of the copper catalyst and a peroxide co-catalyst can range from 1 to 10 weight percent each, based on the amount of the diiodo-intermediate. google.com The concentration of the base, typically sodium hydroxide, is often used in an amount ranging from the stoichiometric requirement to six times the stoichiometric amount to ensure complete hydrolysis. google.com
In a patented method for preparing 4,4'-dihydroxydiphenyl ether from 4,4'-dibromodiphenyl ether, the copper ion catalyst (such as cupric chloride or cupric oxide) is used in an amount of 0.1% to 10% of the weight of the 4,4'-dibromodiphenyl ether. google.com Similarly, the phase-transfer catalyst, if used, is also added in a weight percentage of 0.1% to 10%. google.com
Table 1: Optimized Reaction Conditions for the Synthesis of 4,4'-Diacetyldiphenyl Ether (Precursor to 4,4'-Dihydroxydiphenyl Ether) via Friedel-Crafts Acylation
| Parameter | Optimized Value/Condition | Observed Yield |
| Reactants | Diphenyl ether, Acetyl chloride | 90% |
| Catalyst | Aluminum chloride | |
| Solvent | 1,2-Dichloroethane | |
| Temperature | 50°C | |
| Reference | google.com |
Table 2: Influence of Temperature and Catalyst on the Hydrolysis of 4,4'-Dibromodiphenyl Ether
| Temperature (°C) | Pressure (MPa) | Catalyst System | Reaction Time (hours) |
| 150 | 0.8 | Cuprous chloride, Cupric nitrate, Crown ether | 3.6 |
| 195 | 0.9 | Cuprous chloride, Red copper oxide, Crown ether | Not Specified |
| 250 | 1.5 | Cupric chloride, Red copper oxide, Crown ether | 3.5 |
| Reference | google.com |
Advanced Purification Techniques (e.g., Solvent-Assisted Recrystallization)
The purification of 4,4'-dihydroxydiphenyl ether is a critical step to ensure its suitability as a monomer for high-performance polymers. The primary method for purification is recrystallization, a technique that relies on the differential solubility of the compound in a given solvent at different temperatures. The choice of solvent or solvent system is crucial for achieving high purity and desirable crystal morphology. This process can be considered a form of solvent-assisted purification, where the solvent's properties are leveraged to effectively remove impurities.
Research has explored various solvents for the recrystallization of 4,4'-dihydroxydiphenyl ether, each offering distinct advantages. The selection of an appropriate solvent system is a key aspect of process optimization for purification.
Water: While effective for the removal of inorganic salts, the utility of water as a primary recrystallization solvent is limited by the low solubility of 4,4'-dihydroxydiphenyl ether at ambient temperatures.
Ethanol (B145695)/Water Mixtures: This binary solvent system has been shown to be highly effective, yielding purities in the range of 99.5–99.7%. The addition of water to ethanol modifies the polarity of the solvent, which can enhance the differential solubility of the target compound versus impurities.
Butanone: The use of butanone as a recrystallization solvent has been noted to improve the uniformity of the resulting crystals. This can be advantageous for downstream processing and handling of the purified material.
Toluene and Xylene: For larger-scale industrial operations, toluene and xylene are often employed due to their lower cost and higher boiling points, which can be beneficial for process control.
Chlorinated Solvents and Other Organic Solvents: Patent literature describes the use of various other organic solvents for the recrystallization of the precursor, 4,4'-dibromodiphenyl ether, which is then converted to the final product. These include organochlorine solvents like 1,2-propylene dichloride, chlorobenzene (B131634), and meta-dichlorobenzene, as well as acetone (B3395972) and mixtures of toluene and ethanol. google.com The purity of the intermediate directly impacts the final product's quality. For instance, recrystallization of 4,4'-dibromodiphenyl ether from a mixture of chlorobenzene and ethanol can yield a purity of 99.5%, while using 1,2-propylene dichloride can achieve a purity of 99.7%. google.com
The effectiveness of different solvent systems in the purification of 4,4'-dihydroxydiphenyl ether and its precursors is a testament to the importance of solvent-assisted recrystallization in achieving high-purity materials suitable for advanced applications.
Table 1: Efficacy of Various Solvents in the Recrystallization of 4,4'-Dihalodiphenyl Ether Precursors
| Solvent/Solvent System | Purity Achieved | Reference |
|---|---|---|
| Toluene and Ethanol | 99.6% | google.com |
| Chlorobenzene and Ethanol | 99.5% | google.com |
| 1,2-Propylene Dichloride | 99.7% | google.com |
| Meta Dichlorobenzene | 99.6% | google.com |
| Orthodichlorobenzene | 99.4% | google.com |
| Chlorobenzene | 99.3% | google.com |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 4,4'-Dihydroxydiphenyl Ether |
| 4,4'-Dibromodiphenyl Ether |
| Water |
| Ethanol |
| Butanone |
| Toluene |
| Xylene |
| 1,2-Propylene Dichloride |
| Chlorobenzene |
| Meta-Dichlorobenzene |
| Acetone |
| Orthodichlorobenzene |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment.lookchem.comresearchgate.netuni.lu
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the precise determination of molecular structure. Both proton (¹H) and carbon-13 (¹³C) NMR analyses offer detailed insights into the chemical environment of each atom within the 4,4'-Dihydroxydiphenyl Ether molecule. Theoretical calculations, often employing methods like B3LYP/6-311G(d,p), are frequently used to simulate NMR spectra, and the resulting computational chemical shifts have shown good consistency with experimental values. lookchem.com
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Aromatic and Hydroxyl Protons.researchgate.netbenchchem.com
The ¹H NMR spectrum of 4,4'-Dihydroxydiphenyl Ether provides distinct signals for its aromatic and hydroxyl protons, confirming its structural features. The aromatic protons typically appear as characteristic doublets in the range of δ 6.71–6.77 ppm. The hydroxyl (-OH) protons are also readily identifiable, often presenting as a singlet peak around δ 9.16 ppm. The chemical shifts of these protons are sensitive to factors such as solvent, concentration, and temperature. libretexts.org The use of deuterated solvents like DMSO-d₆ is advantageous as it reduces the rate of proton exchange, resulting in sharper hydroxyl signals that are well-separated from the crowded aromatic region. mdpi.com
Table 1: ¹H NMR Chemical Shifts for 4,4'-Dihydroxydiphenyl Ether
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic | 6.71–6.77 | Doublet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Characterization.uni.lu
Complementing the proton data, ¹³C NMR spectroscopy is instrumental in characterizing the carbon skeleton of 4,4'-Dihydroxydiphenyl Ether. This technique provides a distinct signal for each unique carbon atom in the molecule, allowing for a complete mapping of the carbon framework. Theoretical studies and experimental data work in concert to assign these chemical shifts accurately. researchgate.net For instance, in derivatives like 5-butyl-3,9-difluoro-5H-benzimidazo[1,2-a]benzimidazole, ¹³C NMR is crucial for confirming the structure. researchgate.net
Vibrational Spectroscopy for Conformational and Bonding Analysis.researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification.uni.lu
FTIR spectroscopy is a primary tool for identifying the functional groups present in 4,4'-Dihydroxydiphenyl Ether. The spectrum exhibits characteristic absorption bands that correspond to specific bond vibrations. A prominent broad peak in the region of 3300–3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl groups. Another key absorption is found around 1240 cm⁻¹, which is attributed to the C-O-C stretching of the ether linkage. The presence of these peaks provides strong evidence for the principal functional groups within the molecule. Ethers, in general, show C-O stretching vibrations in their IR spectra. libretexts.org
Table 2: Characteristic FTIR Frequencies for 4,4'-Dihydroxydiphenyl Ether
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3300–3500 |
Raman Spectroscopy for Vibrational Mode Analysis.researchgate.net
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For a molecule with 3N-6 normal modes of vibration (where N is the number of atoms), Raman spectroscopy helps in assigning these modes based on their symmetries. georgetown.edu Theoretical calculations using methods like DFT are often employed to predict and assign the Raman active modes. researchgate.net For centrosymmetric molecules, the exclusion rule states that no Raman-active vibration is also IR-active, and vice-versa, providing a powerful tool for structural analysis. georgetown.edu
Mass Spectrometry for Precise Molecular Mass and Fragmentation Pathway Investigation.nih.gov
Mass spectrometry is an essential technique for determining the precise molecular mass and investigating the fragmentation patterns of 4,4'-Dihydroxydiphenyl Ether. The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak ([M]⁺) at an m/z value corresponding to its molecular weight, which is approximately 202.21 g/mol . nih.govmassbank.eu The exact mass can be determined with high precision, for example, as 202.06299 Da. massbank.eu
Under electron impact, the molecule undergoes characteristic fragmentation. Common fragments observed in the mass spectrum include ions with m/z values of 109 and 94. nih.gov The fragmentation of aryl ethers can proceed through cleavage of the ether bond. miamioh.edu In some cases, further oxidation and fragmentation can lead to smaller molecules with fewer aromatic rings. copernicus.org
Table 3: Key Mass Spectrometry Data for 4,4'-Dihydroxydiphenyl Ether
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀O₃ |
| Molecular Weight | 202.21 g/mol |
| Exact Mass | 202.06299 Da |
Gas Chromatography-Mass Spectrometry (GC-MS) Studies
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the analysis of 4,4'-Dihydroxydiphenyl Ether, GC-MS provides critical information on its purity, molecular weight, and fragmentation pattern, which aids in structural confirmation.
Research Findings: For polar molecules like 4,4'-Dihydroxydiphenyl Ether, which contain hydroxyl (-OH) groups, derivatization is often a necessary step prior to GC-MS analysis. This process replaces the active hydrogen atoms with less polar functional groups, increasing the compound's volatility and thermal stability, leading to better chromatographic peak shape and reproducibility. A common derivatization method is trimethylsilylation, where a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. clemson.edu This allows for effective separation from other components in a mixture. clemson.edu
The mass spectrum of underivatized 4,4'-Dihydroxydiphenyl Ether obtained via electron ionization (EI) shows a distinct fragmentation pattern. The molecular ion peak ([M]⁺) confirms the compound's molecular weight of 202.21 g/mol . nih.gov The fragmentation involves the cleavage of the ether bond and subsequent rearrangements, leading to characteristic fragment ions. Experimental data from the Mass Spectrometry Bank of Japan (MSSJ) provides the most prominent peaks observed in the mass spectrum. nih.gov
Table 1: Key Mass Spectrometry Data for 4,4'-Dihydroxydiphenyl Ether nih.gov
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀O₃ |
| Molecular Weight | 202.21 g/mol |
| MS Type | GC-MS (Experimental) |
| Ionization Mode | Positive |
| Top 5 m/z Peaks | 202, 94, 109, 39, 203 |
This table presents the fundamental mass spectrometry characteristics and the five most intense mass-to-charge ratio (m/z) peaks from experimental GC-MS data.
The analysis of derivatives, such as those formed during the degradation of larger molecules or environmental samples, can also be monitored effectively using GC-MS. For instance, studies on the degradation of diphenyl ethers by bacterial strains utilize GC-MS to identify metabolic products like 2,3-dihydroxydiphenyl ether and phenol. alfa-chemistry.com
X-ray Diffraction for Crystalline and Supramolecular Architecture Determination
Research Findings: The crystal structure of 4,4'-Dihydroxydiphenyl Ether has been determined and is available in the Cambridge Structural Database (CSD). nih.govresearchgate.net The data reveals the specific geometry of the molecule in the solid state. The diphenyl ether unit is not planar; the two phenyl rings are twisted relative to each other at the central oxygen atom. This conformation is a result of minimizing steric hindrance between the ortho-hydrogens of the two rings.
A crucial aspect of the supramolecular architecture of 4,4'-Dihydroxydiphenyl Ether is the extensive network of intermolecular hydrogen bonds formed by the phenolic hydroxyl groups. These interactions are highly directional and play a pivotal role in the assembly of the crystal lattice. Each hydroxyl group can act as both a hydrogen bond donor and an acceptor, leading to the formation of chains or more complex three-dimensional networks that stabilize the crystal structure.
While detailed crystallographic data for the parent compound is deposited in the CSD (CCDC Number: 617704), studies on derivatives also provide insight. nih.gov For example, the crystal structure of 3,3'-diallyl-4,4'-dihydroxydiphenyl ether has been characterized by its specific X-ray diffraction pattern peaks. tcichemicals.com Similarly, the use of 4,4'-Dihydroxydiphenyl Ether as a ligand in coordination polymers, such as those with lanthanides, has been studied using X-ray diffraction to understand the resulting complex metal-organic frameworks. chemicalbook.com
Table 2: Crystallographic Data Deposition for 4,4'-Dihydroxydiphenyl Ether nih.gov
| Database / Identifier | Value / Reference |
|---|---|
| Cambridge Structural Database (CSD) | Deposition available |
| CCDC Number | 617704 |
| Associated Publication DOI | 10.1007/s10870-007-9207-8 |
This table indicates the availability of the crystal structure data for 4,4'-Dihydroxydiphenyl Ether in the Cambridge Structural Database.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic compounds like 4,4'-Dihydroxydiphenyl Ether, the technique is sensitive to the π-electron system and provides valuable information about its electronic structure.
Research Findings: The UV-Vis spectrum of 4,4'-Dihydroxydiphenyl Ether is characterized by absorption bands arising from π → π* transitions within the phenyl rings. In its protonated (neutral) state, the compound typically exhibits a sharp absorption band below 300 nm. yufenggp.com
The electronic properties and, consequently, the UV-Vis spectrum are highly sensitive to the chemical environment, particularly pH. Deprotonation of the phenolic hydroxyl groups by adding a base like potassium hydroxide (KOH) leads to the formation of phenolate (B1203915) anions. This increases electron delocalization across the molecule, causing a bathochromic (red) shift, where the absorption maxima move to longer wavelengths. Studies have shown that upon addition of KOH, new absorption bands appear at wavelengths such as 325 nm, 400 nm, 425 nm, and 455 nm, which are attributed to the formation of aromatic monoanions. yufenggp.com
Furthermore, the incorporation of 4,4'-Dihydroxydiphenyl Ether into larger polymer structures affects its photophysical properties. For example, poly(arylene ether) copolymers containing this moiety have been shown to emit light in the blue-green region of the visible spectrum (400 nm to 550 nm) when excited with UV light at 365 nm. This demonstrates its utility as a building block for fluorescent materials.
Table 3: UV-Vis Absorption Maxima (λₘₐₓ) for 4,4'-Dihydroxydiphenyl Ether Species yufenggp.com
| Species / Condition | Observed λₘₐₓ (nm) |
|---|---|
| Protonated Form | < 300 |
| Monoanion (in presence of KOH) | 325, 400, 425, 455 |
This table summarizes the characteristic UV-Vis absorption maxima for 4,4'-Dihydroxydiphenyl Ether under different protonation states, highlighting the effect of deprotonation on the electronic transitions.
Computational Chemistry and Theoretical Modeling of 4,4 Dihydroxydiphenyl Ether
Quantum Chemical Calculations for Optimized Geometries and Electronic Structures
Quantum chemical calculations are fundamental to understanding the three-dimensional shape and electronic distribution of 4,4'-Dihydroxydiphenyl Ether. These computational methods are used to find the most stable geometric arrangement of the molecule by optimizing bond lengths, bond angles, and dihedral angles.
Density Functional Theory (DFT) has become a primary method for studying the properties of 4,4'-Dihydroxydiphenyl Ether with a high degree of accuracy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, a hybrid method that combines Hartree-Fock theory with DFT, is commonly employed. scientific.netresearchgate.net
The choice of basis set is critical for the accuracy of quantum chemical calculations. For 4,4'-Dihydroxydiphenyl Ether, basis sets such as 6-311G(d,p) and 6-31+G(d,p) have been utilized. scientific.netresearchgate.net The feasibility of a chosen basis set is often validated by comparing the calculated results with experimental data.
In one study, the molecular structure parameters (bond lengths, bond angles, dihedral angles) obtained from calculations were compared against those determined by X-ray diffraction. scientific.net The strong correlation between the theoretical and experimental values confirmed that the selected level of theory was appropriate for accurately describing the molecule. researchgate.netscientific.net The absence of imaginary frequencies in the calculated infrared spectrum further indicates that the optimized geometry corresponds to a stable configuration. scientific.net This good agreement between computational and experimental results demonstrates that methods like B3LYP/6-311G(d,p) can reliably predict the properties of this compound and similar materials. researchgate.net
Reactivity Descriptor Analysis Based on Electronic Structure
The electronic structure of 4,4'-Dihydroxydiphenyl Ether, as determined by quantum chemical calculations, allows for the analysis of its chemical reactivity. Descriptors derived from this analysis help predict how the molecule will interact with other chemical species.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
A smaller energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For 4,4'-Dihydroxydiphenyl Ether in a water environment, the calculated energy gap for the first-level transition is 0.36117 atomic units (a.u.), which indicates a relatively low reactivity. scientific.netresearchgate.netscientific.net
| Reactivity Descriptor | Calculated Value (a.u.) |
| HOMO-LUMO Energy Gap | 0.36117 |
Data calculated using the PCM/B3LYP method with the 6-31+G(d,p) basis set in a water environment. scientific.netresearchgate.netscientific.net
The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. scientific.netscientific.net The ESP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green areas represent neutral potential. researchgate.netwolfram.com
For 4,4'-Dihydroxydiphenyl Ether, ESP maps have been generated to understand its chemical reactivity. These maps show that the regions of negative potential are concentrated around the oxygen atoms of the hydroxyl groups, identifying them as likely sites for electrophilic attack. This analysis suggests that the molecule is suited to bond with both electrophilic and nucleophilic groups, particularly electrophilic ones in an aqueous environment. scientific.netresearchgate.netscientific.net
Theoretical Simulation and Prediction of Spectroscopic Data
Computational methods are widely used to simulate the spectroscopic properties of 4,4'-Dihydroxydiphenyl Ether, which aids in the interpretation of experimental data. Theoretical calculations of infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra have been performed, often using the B3LYP functional. researchgate.net
The simulated IR and Raman spectra allow for the assignment of vibrational frequencies to specific molecular motions. Studies have shown good agreement between these theoretical spectra and experimental FT-IR and FT-Raman spectra, which helps in the detailed assignment of the fundamental vibrational modes. Similarly, theoretical calculations of ¹H NMR chemical shifts have been conducted and show consistency with experimental values, with only minor deviations. researchgate.net The strong correlation between simulated and observed spectra confirms the utility of the computational methods for predicting the properties of this molecule. researchgate.net
Computed Infrared and Raman Spectra Generation
Theoretical calculations are instrumental in simulating the vibrational spectra (Infrared and Raman) of molecules like 4,4'-dihydroxydiphenyl ether. These simulations help in the assignment of experimental vibrational bands to specific molecular motions. A common approach involves using Density Functional Theory (DFT), particularly the B3LYP method combined with a basis set like 6-311G(d,p), to optimize the molecular geometry and calculate the vibrational frequencies. researchgate.net
The interpretation of complex experimental spectra is often challenging, and theoretical models provide a crucial link between observed spectroscopic signatures and the underlying chemical structure and processes. cardiff.ac.uk For 4,4'-dihydroxydiphenyl ether, theoretical IR and Raman spectra have been successfully generated, showing good agreement with experimental data. researchgate.net The calculations can identify characteristic vibrations, such as the O-H stretching of the hydroxyl groups, which typically appears as a broad peak, and the C-O-C stretching of the ether linkage.
Table 1: Selected Computed Vibrational Frequencies for 4,4'-Dihydroxydiphenyl Ether
| Vibrational Mode | Computed Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch | ~3400 - 3500 | Stretching vibration of the hydroxyl groups |
| C-H Stretch (Aromatic) | ~3000 - 3100 | Stretching of carbon-hydrogen bonds in the phenyl rings |
| C=C Stretch (Aromatic) | ~1500 - 1600 | In-plane stretching of carbon-carbon bonds in the phenyl rings |
| C-O-C Stretch (Ether) | ~1240 | Asymmetric stretching of the ether linkage |
Note: The exact computed values can vary slightly depending on the specific computational method and basis set used. The values presented are typical ranges for the described vibrational modes.
Predicted NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation, and computational methods can predict NMR chemical shifts with increasing accuracy. researcher.life For 4,4'-dihydroxydiphenyl ether, theoretical ¹H NMR chemical shifts have been calculated using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT (B3LYP/6-311G(d,p)). researchgate.net
These predictions are valuable for assigning the signals in an experimental spectrum to specific protons in the molecule. The calculations consider the electronic environment of each nucleus, which determines its shielding and, consequently, its chemical shift. rsc.org Discrepancies between calculated and experimental shifts can often be minimized by applying scaling factors or using more advanced computational models. idc-online.com
Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (δ, ppm) for 4,4'-Dihydroxydiphenyl Ether in CDCl₃
| Proton Position | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons | 6.70 - 6.80 | 6.71 - 6.77 (doublets) |
Note: The prediction of hydroxyl proton shifts is highly sensitive to solvent effects and hydrogen bonding, leading to greater variability.
Solvent Effects on Molecular Conformation and Reactivity (e.g., PCM/B3LYP Method)
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects using methods like the Polarizable Continuum Model (PCM). The PCM/B3LYP method, for instance, has been used to study 4,4'-dihydroxydiphenyl ether in an aqueous environment. researchgate.net This approach models the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of the molecule's optimized geometry and electronic properties in solution. researchgate.netnih.gov
Studies using the PCM/B3LYP method with the 6-31+G(d,p) basis set have analyzed the activity and reactivity of 4,4'-dihydroxydiphenyl ether in water. researchgate.net By calculating properties such as the electrostatic potential distribution, frontier molecular orbitals (HOMO and LUMO), and the energy gap between them, researchers can predict how the molecule will interact with other chemical species in solution. researchgate.net For example, the analysis of the energy gap (0.36117 a.u. in one study) provides an indication of the molecule's reactivity. researchgate.net Such studies have shown that 4,4'-dihydroxydiphenyl ether is capable of bonding with both electrophilic and nucleophilic groups in water. researchgate.net
Computational Studies of Reaction Mechanisms and Pathways (e.g., C-O Bond Cleavage)
Understanding the mechanisms of chemical reactions is a key area of computational chemistry. For diaryl ethers, a crucial reaction pathway is the cleavage of the C-O ether bond, which is significant for applications in biomass conversion and organic synthesis. rsc.org While specific studies on the C-O bond cleavage of 4,4'-dihydroxydiphenyl ether are not detailed in the provided context, computational methods like DFT are widely used to investigate this process in structurally similar molecules, such as lignin (B12514952) models. nih.gov
These computational studies typically involve calculating the bond dissociation enthalpies (BDEs) to determine the energy required to break a specific bond. nih.gov By mapping the potential energy surface of the reaction, researchers can identify transition states and calculate activation energies, providing a quantitative measure of the reaction's feasibility. For substituted phenethyl phenyl ether, a model for the β-O-4 linkage in lignin, DFT calculations have shown that substituents on the phenyl rings can substantially lower the C-O BDE, influencing the ease of cleavage. nih.gov These theoretical approaches provide invaluable insights into the factors controlling the stability and reactivity of the diaryl ether linkage.
Polymer Science and Advanced Materials Engineering Applications of 4,4 Dihydroxydiphenyl Ether
Utilization as a Key Monomer in High-Performance Polymer Synthesis
4,4'-Dihydroxydiphenyl ether, also known as 4,4'-oxydiphenol, is a crucial monomer in the field of polymer chemistry. Its bifunctional nature, characterized by two hydroxyl groups at the para positions, makes it an excellent candidate for step-growth polymerization reactions. The incorporation of the rigid yet flexible diphenyl ether unit into polymer backbones imparts a desirable combination of high thermal stability, chemical resistance, and strong mechanical properties. This compound serves as a critical precursor in the synthesis of high-performance thermoplastics, which are utilized in demanding applications across the aerospace, automotive, and electronics industries.
The synthesis of high-performance polymers using 4,4'-dihydroxydiphenyl ether typically involves polycondensation reactions. For instance, in the creation of polyethersulfones, it reacts with 4,4'-dichlorodiphenyl sulfone in a nucleophilic substitution reaction. Similarly, it is used in transesterification processes with diphenyl carbonate to produce polycarbonates. These polymerization methods allow for the creation of long-chain polymers with desirable properties tailored for specific high-performance applications.
4,4'-Dihydroxydiphenyl ether is a significant component in the synthesis of thermotropic liquid crystalline polymers (LCPs). LCPs are a class of aromatic polyesters known for their highly ordered structure in the liquid phase, which translates to exceptional mechanical properties in their solid state. The inclusion of the bent, semi-rigid 4,4'-dihydroxydiphenyl ether monomer disrupts the linearity of the polymer chain, which in turn lowers the melting point and enhances the processability of the resulting LCPs. This allows them to be melt-processed using conventional techniques while maintaining their outstanding properties.
These polymers exhibit high mechanical strength, excellent thermal stability, and resistance to a wide range of chemicals. The unique molecular structure of LCPs, facilitated by monomers like 4,4'-dihydroxydiphenyl ether, results in materials that are inherently flame retardant and possess good weatherability. This combination of properties makes them suitable for applications in electronics, particularly for components that require high precision and durability under harsh conditions.
In the realm of polycarbonates, 4,4'-dihydroxydiphenyl ether is utilized as a comonomer to produce copolymers with enhanced properties. Traditional polycarbonates, often based on bisphenol A, are known for their toughness and transparency. However, by incorporating 4,4'-dihydroxydiphenyl ether, new poly(aryl ether carbonates) can be synthesized with improved thermal and mechanical characteristics. The synthesis is typically achieved through transesterification with diphenyl carbonate.
The incorporation of 4,4'-dihydroxydiphenyl ether into polycarbonate structures leads to a significant enhancement of their thermal and mechanical properties. Copolycarbonates synthesized with this monomer exhibit higher glass transition temperatures (Tg) compared to standard bisphenol A polycarbonate. The typical glass transition temperature for standard polycarbonate is around 147°C. pom-material.comnetzsch.com The introduction of the more rigid and stable diphenyl ether structure increases the thermal stability of the polymer, allowing it to be used in applications requiring resistance to higher temperatures.
Mechanically, these copolycarbonates demonstrate an outstanding balance of properties. They possess high notched Izod impact strength, even in thick sections and at low temperatures, a critical factor for applications in demanding environments. Furthermore, these materials show unusual resistance to embrittlement after heat aging, which extends their service life and reliability.
Table 1: Comparative Properties of Polycarbonates
| Property | Standard Polycarbonate (BPA-based) | Copolycarbonate with 4,4'-Dihydroxydiphenyl Ether |
|---|---|---|
| Glass Transition Temperature (Tg) | ~147 °C pom-material.comnetzsch.com | Higher than standard PC researchgate.net |
| Impact Strength | High | High, especially at low temperatures and in thick sections researchgate.net |
| Heat Resistance | Good | Enhanced researchgate.net |
| Resistance to Embrittlement | Moderate | Unusually high after heat aging researchgate.net |
4,4'-Dihydroxydiphenyl ether is a fundamental building block in the synthesis of polyethers and, most notably, polyethersulfones (PES). PES are high-performance amorphous thermoplastics known for their excellent thermal stability, chemical resistance, and mechanical toughness. The synthesis of PES is typically carried out through a nucleophilic aromatic substitution polycondensation reaction between a dihydric phenol (B47542), such as 4,4'-dihydroxydiphenyl ether, and an activated aromatic dihalide, commonly 4,4'-dichlorodiphenyl sulfone.
The resulting polymer chain consists of aromatic rings linked by ether and sulfone groups. The diphenyl ether moiety provides a degree of flexibility to the polymer backbone, which enhances its processability and mechanical properties. These polymers are used in a wide array of applications, from electronics and automotive components to medical devices and membranes for separation processes.
A significant application of polyethersulfones derived from 4,4'-dihydroxydiphenyl ether is in the development of sulfonated polyethersulfones (SPES). By introducing sulfonic acid groups (-SO3H) onto the polymer backbone, the hydrophilicity and ion-exchange capacity of the material can be precisely controlled. This sulfonation process makes SPES an excellent candidate for the fabrication of membranes for various applications, including fuel cells, water treatment, and desalination. nih.govmdpi.com
In the context of proton exchange membranes (PEMs) for fuel cells, SPES membranes offer a potential alternative to perfluorinated materials like Nafion. torvergata.it They exhibit good proton conductivity, thermal stability, and mechanical strength. The degree of sulfonation can be tailored to optimize the membrane's performance, balancing properties like water uptake, ion exchange capacity, and dimensional stability. Research has shown that SPES membranes can achieve high ion exchange capacities, making them effective for applications such as reverse electrodialysis under high salinity gradients. utwente.nl
Table 2: Properties of Sulfonated Polyethersulfone (SPES) Membranes
| Property | Value/Characteristic | Source |
|---|---|---|
| Ion Exchange Capacity (IEC) | Can be tailored, with values up to 2.67 meq/g reported. mdpi.com | mdpi.com |
| Application | Proton exchange membranes for fuel cells, water desalination. nih.govmdpi.com | nih.govmdpi.com |
| Synthesis Method | Sulfonation of PES using agents like chlorosulfonic acid. nih.govtorvergata.it | nih.govtorvergata.it |
| Key Advantage | Offers a cost-effective alternative with good thermal and mechanical properties. torvergata.it | torvergata.it |
To further tailor the properties of polyethersulfones, 4,4'-dihydroxydiphenyl ether is used in the synthesis of various copolymers and block copolymers. By introducing other monomers into the polymerization process, specific characteristics can be enhanced. For instance, incorporating "cardo" fragments (monomers with bulky, cyclic side groups) can increase the glass transition temperature and heat resistance of the resulting copolymers. nih.gov
Block copolymers, which consist of distinct blocks of different polymer chains, can also be synthesized. For example, polyethersulfone-based block copolymers can be created to combine the desirable properties of PES with those of other polymers. This approach allows for the development of materials with unique morphologies and performance characteristics, such as improved toughness or specific surface properties. The synthesis of these complex polymer architectures often involves multi-step reactions where pre-formed polymer blocks are linked together.
Polyetherimides and Polybenzimidazopyrrolones
4,4'-Dihydroxydiphenyl ether serves as a valuable monomer in the synthesis of high-performance polymers such as polyetherimides (PEIs). In the production of PEIs, a series of polymers can be prepared through a nucleophilic displacement reaction of bisnitrophthalimides, which contain ether and sulfur linkages, with aromatic diols like 4,4'-dihydroxydiphenyl ether in a solvent such as dimethyl sulfoxide. researchgate.net This nitro displacement polymerization process results in high molecular weight polyetherimides. These resulting polymers are generally soluble in dipolar aprotic solvents including DMSO, N,N-dimethylformamide (DMF), and N-methylpyrrolidinone (NMP). researchgate.net Thermogravimetric analysis of these polyetherimides indicates a 10% weight loss temperature in the range of 430 to 490 °C, with a significant char yield at 800 °C, demonstrating their high thermal stability. researchgate.net The glass transition temperatures for these polymers are typically around 200 °C. researchgate.net
Polybenzimidazopyrrolones, also known as polypyrrolones, represent another class of thermally stable polymers. Their synthesis involves the polycondensation of aromatic tetraamines with various aromatic dianhydrides. taylorfrancis.com The resulting semi-ladder polypyrrolones exhibit high thermal stability, with high decomposition temperatures and a residual weight retention of up to 84% at 750°C. taylorfrancis.com Films can be cast from the precursor solution, poly(amino acid amide), followed by thermal dehydration. These films have demonstrated excellent resistance to alkaline hydrolysis. taylorfrancis.com
Application in Epoxy Resins and Phenolic Resins
The incorporation of 4,4'-dihydroxydiphenyl ether into epoxy and phenolic resin formulations is a common practice to enhance their performance characteristics. It is frequently used in the synthesis of these resins to improve their thermal stability and mechanical strength. cymitquimica.com In the context of epoxy resins, it can act as a curing agent, leading to cured products with a high thermal deformation temperature, good thermal stability, and excellent resistance to chemicals and water. A novel epoxy-imide resin based on diglycidyl ether of bisphenol-A and an imide derivative has been developed, using 4,4'-diaminodiphenylmethane (DDM) as a curing agent. researchgate.net The cured resin exhibited a high glass transition temperature (Tg) of 186 °C, and the char yield at 800 °C increased from 16.45% to 19.41%. researchgate.net Furthermore, the flexural strength was enhanced from 79.4 to 95.7 MPa, and the flexural modulus increased from 2.6 to 3.0 GPa. researchgate.net
Phenolic resins, known for their high char-forming capabilities, are often modified to improve their processability for use as matrix resins in high-performance composites. core.ac.uk One approach involves chemically modifying the phenolic oligomers to enable curing through an addition mechanism, which avoids the production of volatile byproducts. core.ac.uk 4,4'-Dihydroxydiphenyl ether can be utilized in these modifications. For instance, it can be reacted with groups reactive to the hydroxyphenyl system, such as isocyanates, epoxies, and acid halides, to create improved phenolic resins. core.ac.uk
Functionalization and Derivatization Strategies for Polymer Property Modulation
Synthesis of Ether-Containing Dianhydrides as Polymer Precursors
The synthesis of ether-containing dianhydrides is a key strategy for creating precursors for high-performance polymers like polyimides. Two series of poly(ester imide)s have been synthesized from bis(trimellitic acid anhydride) phenyl ester (TAHQ) and bis[(3,4-dicarboxylic anhydride) phenyl] terephthalate (B1205515) (PAHP), along with poly(ether imide)s based on hydroquinone (B1673460) diphthalic anhydride (B1165640) (HQDPA), through solution polycondensation with aromatic diamines. rsc.org The resulting polyimide films are transparent, with a UV-visible absorption cut-off wavelength below 375 nm. rsc.org These films also exhibit tensile strengths ranging from 42.0–83.8 MPa, tensile moduli of 2.5–4.7 GPa, and elongations at break between 2.1–5.4%. rsc.org When compared with poly(ether imide)s, the poly(ester imide)s demonstrate higher glass transition temperatures (Tg), lower water absorption, and lower temperatures for 5% weight loss. rsc.org
Integration into Polymer Blends for Improved Compatibility
The blending of immiscible polymers presents an opportunity to develop new materials with combined desirable properties. nih.gov The compatibility and phase homogeneity of these blends can be improved through physical interactions, such as hydrogen bonding, or chemical interactions, known as reactive compatibilization. nih.gov The hydroxyl group in molecules like 4,4'-dihydroxydiphenyl ether can engage in interactions with proton-accepting functional groups in other polymers within a blend. nih.gov This interaction, which can be either physical (hydrogen bonding) or chemical (alcoholysis reaction), can increase the compatibility between the different polymer phases. nih.gov
Introduction of Specific Moieties (e.g., Sulfonimide, Piperidinium) onto Polymer Backbones
The functionalization of polymer backbones with specific chemical groups is a powerful method for tailoring their properties for specific applications. For instance, the introduction of piperidinium (B107235) cations onto polymer backbones is a promising approach for creating high-performance alkaline anion exchange membranes (AAEMs). nih.gov These functionalized polymers often utilize poly(aromatic) backbones, which can include ether linkages similar to those found in polymers derived from 4,4'-dihydroxydiphenyl ether. nih.gov Aromatic-free piperidinium-functionalized polyethylene (B3416737) has also been developed as an AAEM, showcasing high hydroxide (B78521) conductivities and good alkaline stabilities. nih.gov
Another important functionalization strategy is the introduction of sulfonimide or sulfonic acid groups to create proton-exchange membranes for fuel cells. Sulfonated poly(arylene ether sulfone)s containing aliphatic moieties have been synthesized to enhance their processability. nih.gov The introduction of flexible aliphatic chains into the polymer backbone can increase the flexibility of the main chain and promote the formation of ionic conduction channels by separating the hydrophilic and hydrophobic phases. nih.gov
Fundamental Research on Structure-Property Relationships in 4,4'-Dihydroxydiphenyl Ether-Derived Polymers
The properties of polymers are intrinsically linked to their chemical structure, and minor variations in the monomer units can lead to significant changes in the final material's performance. In polymers derived from 4,4'-dihydroxydiphenyl ether, the flexible ether linkage and the rigid aromatic rings play a crucial role in determining the polymer's characteristics.
In the case of polyimides, the structure of both the dianhydride and the diamine components has a profound effect on the properties of the resulting polymer. vt.edu For instance, several polyimide films derived from 4,4'-diaminodiphenyl ether and various aromatic dianhydrides have been synthesized and their properties investigated. researchgate.net The performance of these films was found to differ significantly based on their molecular structure. researchgate.net The dielectric constant and dielectric loss of the polyimides followed the order: PMDA-PI > BTDA-PI > BPDA-PI. researchgate.net The glass transition temperatures were 276 °C for BTDA-PI, 290 °C for BPDA-PI, and 302 °C for PMDA-PI. researchgate.net
Furthermore, the introduction of substituents onto the polymer backbone can significantly alter the properties. For example, in polyamide-imide (PAI) terpolymers prepared from 4,4'-diaminodiphenyl ether and 2,2'-bis(trifluoromethyl)-4,4'-diaminophenyl ether, the presence of trifluoromethyl groups was found to influence the thermal and mechanical properties. mdpi.com The glass transition temperature of the PAI synthesized with 4,4'-diaminodiphenyl ether was 266.5 °C, and it increased with the incorporation of the trifluoromethyl-containing diamine due to increased steric hindrance. mdpi.com Conversely, the tensile strength and elongation at break were highest for the PAI made solely with 4,4'-diaminodiphenyl ether (133.4 MPa and 9.46%, respectively) and decreased with the addition of the trifluoromethyl-substituted monomer. mdpi.com
Correlating Monomer Structure with Polymer Mechanical Attributes
The inherent chemical structure of the 4,4'-Dihydroxydiphenyl Ether monomer is a primary determinant of the mechanical properties of the high-performance polymers derived from it. The monomer's architecture, featuring two reactive hydroxyl groups separated by a diphenyl ether linkage, provides a unique combination of rigidity and flexibility to the polymer backbone. The aromatic rings contribute to stiffness and high strength, while the ether linkage (C-O-C) introduces a degree of rotational freedom. This torsional flexibility along the polymer chain allows for some dissipation of mechanical stress, preventing the brittleness often associated with purely rigid aromatic polymers.
The following table presents data from a study on these copolyphenylene sulfones, showing the direct correlation between the monomer composition and the resulting mechanical properties.
Table 1: Mechanical Properties of Copolyphenylene Sulfones
| 4,4′-dihydroxyphthalophenone Content (%) | Flexural Modulus (Efl), GPa | Yield Strength (σyield), MPa | Tensile Modulus (Eten), GPa | Tensile Strength (σten), MPa | Elongation at Break (ε), % |
|---|---|---|---|---|---|
| 0 | 2.55 | 86.2 | 2.45 | 74.3 | 45 |
| 10 | 2.64 | 88.5 | 2.51 | 75.8 | 39 |
| 20 | 2.72 | 90.1 | 2.63 | 77.2 | 28 |
| 30 | 2.81 | 92.4 | 2.70 | 78.5 | 19 |
| 40 | 2.86 | 93.6 | 2.74 | 79.1 | 11 |
| 50 | 2.91 | 95.3 | 2.79 | 80.4 | 8 |
Data sourced from studies on copolyphenylene sulfones. nih.gov
Elucidating Thermal Stability Mechanisms in Polymer Architectures
The exceptional thermal stability of polymers incorporating 4,4'-Dihydroxydiphenyl Ether is a direct consequence of the high bond dissociation energies within the monomer's structure. The polymer backbone is composed of strong aromatic rings and aryl-ether linkages. The thermal degradation of such polymers, like poly(ether sulfones), typically requires high temperatures (above 400°C) to initiate the cleavage of the diphenyl ether and diphenyl sulfone moieties. mdpi.com The primary mechanisms of degradation at these elevated temperatures involve the random scission of the C-O bonds in the ether linkage and C-S bonds in sulfone linkages, if present. mdpi.com
The presence of phenyl groups in a polymer structure is known to significantly increase thermostability. researchgate.net The incorporation of the diphenyl ether unit results in polymers with high glass transition temperatures (Tg) and decomposition temperatures (Td). The Tg is elevated due to the restricted segmental motion of the rigid aromatic backbone, while the high Td is attributed to the chemical stability of the aromatic rings and the ether bonds connecting them. nih.govmdpi.com
Thermogravimetric analysis (TGA) of copolyphenylene sulfones based on 4,4'-dihydroxydiphenyl demonstrates this high stability. The onset of thermal degradation, corresponding to a 2% mass loss, occurs at temperatures well above 450°C. nih.gov Even with the introduction of other comonomers, the inherent stability of the diphenyl ether structure ensures the material maintains its integrity at high temperatures, making it suitable for demanding applications. nih.gov
Table 2: Thermal Properties of Copolyphenylene Sulfones
| 4,4′-dihydroxyphthalophenone Content (%) | Glass Transition Temperature (Tg), °C | Temperature of 2% Weight Loss (T2%), °C | Temperature of 5% Weight Loss (T5%), °C | Temperature of 10% Weight Loss (T10%), °C |
|---|---|---|---|---|
| 0 | 205 | 484 | 512 | 531 |
| 10 | 211 | 471 | 504 | 525 |
| 20 | 218 | 468 | 499 | 521 |
| 30 | 226 | 463 | 496 | 518 |
| 40 | 235 | 460 | 493 | 516 |
| 50 | 243 | 458 | 491 | 514 |
Data derived from research on copolyphenylene sulfones synthesized in an air atmosphere. nih.gov
Investigations into Dielectric Properties for Insulating Materials
Polymers derived from 4,4'-Dihydroxydiphenyl Ether are investigated for use in insulating materials, particularly in the microelectronics and high-frequency communication sectors, due to their potential for low dielectric constants (Dk) and low dielectric loss (Df). semanticscholar.org The dielectric properties of a polymer are governed by its chemical structure, specifically the polarizability of its molecular chains and the presence of permanent dipoles. appstate.edu
For example, research on novel PAEKs containing methylene (B1212753) groups shows that introducing low-polarizability groups effectively decreases the electronic and atomic polarization strengths, resulting in lower dielectric constants. semanticscholar.org These polymers exhibit excellent dielectric properties at high frequencies (10 GHz), demonstrating their suitability for 5G communication technology applications. semanticscholar.org
Table 3: Dielectric Properties of Novel Poly(aryl ether ketone) Films at 10 GHz
| Polymer Sample | Dielectric Constant (Dk) | Dielectric Loss (Df) |
|---|---|---|
| PEK-In1 | 2.88 | 0.009 |
| PEK-In2 | 2.82 | 0.009 |
| PEK-BPF1 | 3.02 | 0.010 |
| PEK-BPF2 | 2.76 | 0.009 |
Data adapted from studies on novel PAEKs containing methylene groups. semanticscholar.org
Analysis of Gas Permeability and Ion Exchange Capacity in Membrane Technologies
The structure of 4,4'-Dihydroxydiphenyl Ether lends itself to the development of advanced polymer membranes for both gas separation and ion exchange applications.
Gas Permeability: The performance of a gas separation membrane depends on both permeability (the rate at which gas passes through) and selectivity (the ability to separate different gases). These properties are controlled by the polymer's chain packing and segmental mobility. mdpi.com The inclusion of the diphenyl ether unit influences the fractional free volume (FFV) of the polymer matrix. The semi-flexible ether linkage can enhance segmental motion, potentially increasing permeability, while the bulky phenyl rings can hinder close chain packing, which also increases the free volume and permeability. nih.govmdpi.com By carefully selecting comonomers to pair with 4,4'-dihydroxydiphenyl ether, it is possible to tune the FFV and intramolecular rigidity to achieve a desirable balance of permeability and selectivity for specific gas pairs like O₂/N₂ or CO₂/CH₄. mdpi.com
Ion Exchange Capacity: For applications such as proton exchange membranes (PEMs) in fuel cells, polymers must be modified to contain ionic groups. Polymers synthesized using 4,4'-Dihydroxydiphenyl Ether can be functionalized, typically through sulfonation of the aromatic rings, to introduce sulfonic acid (-SO₃H) groups. The number of these ionic sites determines the material's Ion Exchange Capacity (IEC), a critical measure of its ability to conduct protons. mdpi.com A higher IEC generally leads to higher water uptake and proton conductivity. mdpi.comrsc.org
Research on sulfonated poly(arylene ether sulfone)s (SPAESs) prepared using 4,4′-dihydroxydiphenyl ether demonstrates the ability to control these properties by varying the degree of sulfonation. These membranes show a clear trend where a higher degree of sulfonation results in increased IEC and proton conductivity, making them viable candidates for membrane electrode assemblies. mdpi.com
Table 4: Properties of Sulfonated Poly(arylene ether sulfone) Membranes
| Polymer Sample | Degree of Sulfonation (%) | Ion Exchange Capacity (IEC) (meq g⁻¹) | Water Uptake (%) (80 °C) | Proton Conductivity (S cm⁻¹) (80 °C) |
|---|---|---|---|---|
| Phe-SPAES-30 | 30 | 1.1 | 22.1 | 0.04 |
| Phe-SPAES-40 | 40 | 1.4 | 43.5 | 0.10 |
Data from a study on SPAESs synthesized using 4,4′-dihydroxydiphenyl ether. mdpi.com
Chemical Reactivity and Directed Transformations of 4,4 Dihydroxydiphenyl Ether
Nucleophilic Aromatic Substitution (SNAr) Reactions of Substituted Analogues
While the electron-rich aromatic rings of 4,4'-dihydroxydiphenyl ether itself are not primed for direct nucleophilic aromatic substitution (SNAr), its halogenated analogues are important substrates for such reactions. A key industrial route to synthesize 4,4'-dihydroxydiphenyl ether involves the hydrolysis of its 4,4'-dihalogenated derivatives. This process is a classic example of an SNAr reaction where the halogen atoms act as leaving groups and are displaced by hydroxyl groups under basic conditions.
For instance, the hydrolysis of 4,4'-dibromodiphenyl ether is a well-established method for producing 4,4'-dihydroxydiphenyl ether. This reaction is typically carried out using a sodium hydroxide (B78521) solution at elevated temperatures, often in the presence of a copper catalyst to facilitate the substitution. Similarly, 4,4'-diiododiphenyl ether can be hydrolyzed under aqueous alkaline conditions in the presence of copper or copper ions to yield 4,4'-dihydroxydiphenyl ether. A patented process describes the hydrolysis of 4,4'-dibromodiphenyl ether using sodium hydroxide in the presence of copper(I) ions and sodium peroxide at temperatures between 185°C and 190°C, resulting in a nearly quantitative yield of the desired product.
These SNAr reactions are fundamental to the synthesis of 4,4'-dihydroxydiphenyl ether and highlight the chemical reactivity of its substituted analogues. The general scheme for this transformation is presented below:
Table 1: Nucleophilic Aromatic Substitution for the Synthesis of 4,4'-Dihydroxydiphenyl Ether This table is interactive. Users can sort and filter the data.
| Halogenated Precursor | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| 4,4'-Dibromodiphenyl Ether | NaOH, Cu(I) ions, Na2O2 | 185-190 °C | 4,4'-Dihydroxydiphenyl Ether | Nearly quantitative |
| 4,4'-Diiododiphenyl Ether | Aqueous alkali, Cu/Cu+ ions | 100-200 °C | 4,4'-Dihydroxydiphenyl Ether | High |
Mechanisms and Pathways of Ether Cleavage
The diaryl ether bond in 4,4'-dihydroxydiphenyl ether is notably stable due to the sp2-hybridized nature of the carbon atoms and the delocalization of electrons in the aromatic rings. Cleavage of this C-O-C linkage typically requires harsh reaction conditions.
Hydrogenolysis is a chemical reaction whereby a carbon-heteroatom bond is cleaved by the addition of hydrogen. In the context of 4,4'-dihydroxydiphenyl ether, this process targets the C-O ether bond. Studies on the hydrogenolysis of the parent diphenyl ether over metal catalysts indicate that the reaction can proceed through pathways leading to the formation of phenols and aromatic hydrocarbons. For 4,4'-dihydroxydiphenyl ether, hydrogenolysis would be expected to yield phenol (B47542) and hydroquinone (B1673460) as the primary cleavage products. The reaction is typically performed at high temperatures and pressures in the presence of a heterogeneous catalyst.
Various catalysts have been investigated for the cleavage of the ether bond in diaryl ethers, which are often used as model compounds for the more complex structure of lignin (B12514952). Nickel catalysts, particularly those supported on silica (B1680970) (Ni/SiO2), have shown activity in the hydrogenolysis of the C-O bond in diphenyl ether. The reaction, conducted in the presence of hydrogen gas, involves the catalytic cleavage of the ether linkage. The silica support provides a high surface area for the dispersion of the nickel nanoparticles, enhancing the catalytic efficiency. While specific studies on 4,4'-dihydroxydiphenyl ether are less common, the principles derived from diphenyl ether research suggest that Ni/SiO2 would be a viable catalyst for its cleavage, likely proceeding through a mechanism involving the adsorption of the ether onto the nickel surface followed by hydrogen-mediated bond scission.
Hydrolytic cleavage involves the breaking of a bond through the addition of water. As mentioned in the context of SNAr reactions, the synthesis of 4,4'-dihydroxydiphenyl ether from its dihalogenated precursors is a form of hydrolytic cleavage of the carbon-halogen bond, not the ether bond. The direct hydrolytic cleavage of the ether bond in 4,4'-dihydroxydiphenyl ether itself is generally not a favored process due to the high stability of the diaryl ether linkage and requires extreme conditions, such as high-temperature and high-pressure water (subcritical or supercritical water) or the presence of strong acids or bases.
Role as an Intermediate in the Synthesis of Complex Chemical Entities (e.g., Pharmaceutical Intermediates)
The bifunctional nature of 4,4'-dihydroxydiphenyl ether, with its two reactive hydroxyl groups, makes it a valuable monomer and intermediate in the synthesis of a variety of complex chemical entities. nih.gov
It is a crucial precursor in the production of high-performance polymers. For example, it is used in the synthesis of poly(ether sulfone)s (PES) through polycondensation with 4,4'-dichlorodiphenyl sulfone. nih.gov In this nucleophilic substitution reaction, the hydroxyl groups of 4,4'-dihydroxydiphenyl ether displace the chloride ions on the sulfone monomer to form the repeating ether linkages of the polymer backbone.
Similarly, 4,4'-dihydroxydiphenyl ether is a key building block for certain types of polyetheretherketone (PEEK), a high-performance thermoplastic with applications in demanding environments, including medical implants. The synthesis involves a nucleophilic substitution reaction between the bisphenolate of 4,4'-dihydroxydiphenyl ether and an activated dihalide, such as 4,4'-difluorobenzophenone.
While its direct use as a pharmaceutical intermediate in the synthesis of small molecule drugs is not as widely documented as its role in polymer chemistry, its structural motif is present in some biologically active compounds. For instance, the related compound 4-phenoxyphenol (B1666991) is a key intermediate in the synthesis of the insect growth regulator pyriproxyfen. google.comnih.gov This highlights the importance of the phenoxyphenol scaffold, for which 4,4'-dihydroxydiphenyl ether can be a precursor, in the development of complex, biologically active molecules. The general applications of 4,4'-dihydroxydiphenyl ether as an intermediate are summarized in the table below.
Table 2: Applications of 4,4'-Dihydroxydiphenyl Ether as a Chemical Intermediate This table is interactive. Users can sort and filter the data.
| Product Class | Specific Product Example | Synthetic Role of 4,4'-Dihydroxydiphenyl Ether |
|---|---|---|
| High-Performance Polymers | Poly(ether sulfone) (PES) | Monomer in polycondensation reaction |
| High-Performance Polymers | Polyetheretherketone (PEEK) | Monomer in nucleophilic substitution polymerization |
| Agrochemicals | Pyriproxyfen (via 4-phenoxyphenol) | Precursor to the key intermediate |
| Resins | Epoxy Resins | Building block |
| Flame Retardants | - | Precursor |
Environmental Research: Degradation and Remediation Studies of 4,4 Dihydroxydiphenyl Ether
Microbial Degradation Pathways
The biodegradation of 4,4'-Dihydroxydiphenyl Ether by microorganisms represents a promising and environmentally friendly approach to its remediation. Research has focused on identifying specific microbial strains capable of metabolizing this compound and elucidating the enzymatic and metabolic pathways involved.
A key breakthrough in the microbial degradation of diphenyl ethers was the isolation and characterization of specific bacterial strains capable of utilizing these compounds. One such notable strain is Streptomyces sp. TUS-ST3. This bacterium was identified through a direct screening method that aimed to detect the ether bond-cleaving activity in microorganisms isolated from soil samples.
The screening process involved incubating the isolated microorganisms with 4,4'-dihydroxydiphenyl ether (DHDE) as a model diphenyl ether. The production of hydroquinone (B1673460), a product of ether bond cleavage, was used as an indicator of degradation. This method successfully led to the isolation of several bacteria and fungi capable of transforming DHDE, with all the bacterial isolates belonging to the genus Streptomyces. Among these, Streptomyces sp. TUS-ST3 was found to exhibit high and stable activity in degrading DHDE. This discovery was significant as it was the first report of a Streptomyces species demonstrating the ability to degrade a diphenyl ether. Further analysis revealed that when glucose-grown cells of TUS-ST3 were incubated with DHDE, they began to transform the compound after 12 hours, producing 75 μM of hydroquinone within 72 hours.
The degradation of aromatic compounds by microorganisms is heavily reliant on specific enzymatic systems. In the case of Streptomyces sp. TUS-ST3 and its degradation of 4,4'-Dihydroxydiphenyl Ether, the involvement of oxygenase enzymes, specifically dioxygenases and monooxygenases, has been identified. These enzymes are crucial for the initial steps of breaking down the stable aromatic structure of the diphenyl ether.
Oxygenases catalyze the incorporation of oxygen atoms into their substrates, which is a critical step in destabilizing the aromatic rings and making them susceptible to further degradation. Monooxygenases incorporate one atom of molecular oxygen into the substrate, while dioxygenases incorporate both. The genome sequencing of Streptomyces sp. TUS-ST3 has provided further evidence for the presence of genes encoding for such enzymes, which are key to its degrading capabilities.
Understanding the metabolic pathway of 4,4'-Dihydroxydiphenyl Ether degradation involves the identification of the intermediate compounds formed during the process. For Streptomyces sp. TUS-ST3, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) have been employed to identify these intermediates.
The primary metabolic pathway initiated by Streptomyces sp. TUS-ST3 involves the conversion of 4,4'-Dihydroxydiphenyl Ether into a hydroxylated analogue. This is followed by the cleavage of the ether bond, leading to the generation of hydroquinone . The detection of hydroquinone was a key finding in confirming the degradation pathway. While phenol (B47542) and catechol are common intermediates in the degradation of many aromatic compounds, the specific pathway for the complete mineralization of 4,4'-Dihydroxydiphenyl Ether by this strain beyond hydroquinone is a subject for further research.
Table 1: Microbial Degradation of 4,4'-Dihydroxydiphenyl Ether by Streptomyces sp. TUS-ST3
| Parameter | Finding |
|---|---|
| Microbial Strain | Streptomyces sp. TUS-ST3 |
| Source of Isolation | Soil samples |
| Key Degradation Activity | Ether bond cleavage |
| Identified Enzymatic Systems | Dioxygenases, Monooxygenases |
| Primary Metabolic Intermediate | Hydroquinone |
| Degradation Onset (glucose-grown cells) | 12 hours after incubation with DHDE |
| Hydroquinone Production | 75 μM in 72 hours |
Application in Advanced Oxidation Processes (AOPs) for Water Treatment
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater. These processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of recalcitrant organic pollutants. While specific detailed research on the application of AOPs for the degradation of 4,4'-Dihydroxydiphenyl Ether is not extensively documented in the available literature, the principles of AOPs suggest their potential effectiveness for treating water contaminated with this compound.
Common AOPs that could be applied include:
Fenton and Photo-Fenton Processes: These processes use hydrogen peroxide (H₂O₂) in the presence of ferrous ions (Fe²⁺) to generate hydroxyl radicals. The photo-Fenton process enhances this reaction with the use of UV light.
Ozonation: Ozone (O₃) is a strong oxidant that can directly react with organic compounds or decompose to form hydroxyl radicals.
UV/H₂O₂: The photolysis of hydrogen peroxide by ultraviolet (UV) light is an effective method for generating hydroxyl radicals.
Photocatalysis: This process typically involves a semiconductor catalyst, such as titanium dioxide (TiO₂), which upon irradiation with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals.
Given that 4,4'-Dihydroxydiphenyl Ether is a phenolic aromatic compound, it is expected to be susceptible to degradation by the highly reactive and non-selective hydroxyl radicals produced by these AOPs. The successful application of AOPs for the degradation of other phenolic compounds supports this hypothesis. However, detailed studies focusing specifically on 4,4'-Dihydroxydiphenyl Ether are needed to determine optimal reaction conditions, degradation kinetics, and the identification of transformation byproducts.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 4,4'-Dihydroxydiphenyl Ether |
| Catechol |
| Hydroquinone |
Analytical Methodologies for 4,4'-Dihydroxydiphenyl Ether Characterization and Separation
This article details the advanced analytical techniques employed for the characterization and separation of the chemical compound 4,4'-Dihydroxydiphenyl Ether. The focus is on High-Performance Liquid Chromatography (HPLC) for purity assessment and the novel application of the compound as a dummy template in the synthesis of Molecularly Imprinted Polymers (MIPs) for the selective recognition of analogue compounds.
Q & A
Q. How to address conflicting data on bioactivity (e.g., receptor antagonism vs. inactivity)?
- Answer : Validate using orthogonal assays :
- Competitive binding assays (e.g., fluorescence polarization) to confirm lack of CAR/PXR binding .
- Cell viability assays to rule out cytotoxicity as a confounding factor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
